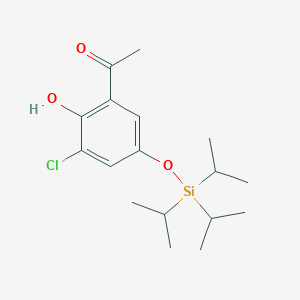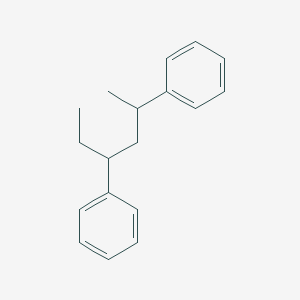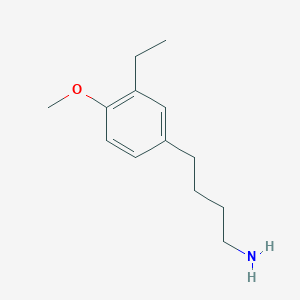![molecular formula C25H27ClO2Sn B14212524 Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane CAS No. 826990-23-2](/img/structure/B14212524.png)
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a chloro group, a propanoyl group, and a diphenylstannane moiety, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane typically involves the reaction of diphenylstannane with a chloro-substituted propanoyl derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropyl acetate
- 1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene
Uniqueness
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane is unique due to its specific combination of functional groups and the presence of the diphenylstannane moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
826990-23-2 |
|---|---|
分子式 |
C25H27ClO2Sn |
分子量 |
513.6 g/mol |
IUPAC名 |
[chloro(diphenyl)stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.2C6H5.ClH.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;1H;/q;;;;+2/p-2 |
InChIキー |
NDUKTIUZOKQJCJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)








